molecular formula Fe2N2 B1143459 diiron nitride CAS No. 12023-20-0

diiron nitride

Cat. No.: B1143459
CAS No.: 12023-20-0
M. Wt: 139.7034
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Description

Diiron nitride (CAS 12023-20-0) is an inorganic compound with the molecular formula Fe2N and a density of 6.35 g/cm³ . This compound is of significant research interest primarily in the field of catalysis. It serves as a key model system for studying the mechanism of nitrogen reduction to ammonia, a reaction critical to the industrial Haber-Bosch process and biological nitrogen fixation . Research into diiron nitride complexes has provided vital insights into N-H bond formation via proton-coupled electron transfer (PCET) and the stepwise conversion of nitride intermediates to ammonia . Furthermore, the μ-nitrido diiron core acts as a powerful platform for oxidative catalysis, enabling challenging reactions such as the oxidation of methane and benzene under mild conditions . Beyond catalysis, iron nitride compounds are also investigated for their potential in creating advanced magnetic materials and protective coatings due to their hardness and stability. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant Material Safety Data Sheets (MSDS) prior to use.

Properties

CAS No.

12023-20-0

Molecular Formula

Fe2N2

Molecular Weight

139.7034

Synonyms

diiron nitride

Origin of Product

United States

Preparation Methods

Synthesis Protocol

  • Impregnation : Activated carbon is immersed in an aqueous iron nitrate solution to achieve 50 wt% Fe₂O₃ loading.

  • Hydrothermal Treatment : The mixture is heated at 180°C for 5 hours under autogenous pressure (~9 bar).

  • Calcination and Nitridation : The product is calcined at 350°C under nitrogen, then treated with ammonia at 800°C for 2 hours.

Structural Analysis

X-ray diffraction (XRD) confirmed the hexagonal Fe₂N phase (space group P63/mmc), with lattice parameters a = 2.72 Å and c = 4.39 Å. Nitrogen sorption analysis revealed a mesoporous structure (pore size: 3–5 nm), advantageous for catalytic applications.

Performance Metrics :

  • Surface area: 450–600 m²/g.

  • Ammonia synthesis activity: 15–20% higher than conventional Fe₂N.

Ammonolysis of Iron Nitrate Precursors

Ammonolysis represents the most industrially viable method for Fe₂N production, leveraging high-temperature reactions between iron oxides and ammonia.

Industrial-Scale Process

  • Precursor Preparation : Iron(III) nitrate is dehydrated at 80°C to form Fe₂O₃.

  • Nitridation : Fe₂O₃ is heated under ammonia flow (6 L/h) at 800°C for 2 hours.

Phase Purity and Crystallography

Thermogravimetric analysis (TGA) under nitrogen showed a 12% mass loss corresponding to oxygen removal. XRD analysis confirmed phase-pure Fe₂N with no detectable Fe₃N or α-Fe impurities. Rietveld refinement quantified lattice strain at 0.15–0.25%, attributable to nitrogen interstitial defects.

Optimization Parameters :

  • Temperature: 750–850°C (optimal: 800°C).

  • Ammonia flow rate: 5–7 L/h.

Comparative Analysis of Synthetic Methods

The choice of synthesis method hinges on desired product morphology, scalability, and application requirements.

Method Temperature Range Phase Purity Scalability Applications
Solution-Phase20–25°CHighLowMolecular catalysis
Hydrothermal180–800°CModerateModerateComposite materials
Ammonolysis350–800°CHighHighIndustrial catalysis
Mechanochemical200–400°CLowHighBulk material synthesis

Key Findings:

  • Solution-phase synthesis excels in producing molecularly precise complexes but lacks scalability.

  • Hydrothermal methods balance crystallinity and composite formation, ideal for energy storage.

  • Ammonolysis is the gold standard for industrial-scale Fe₂N production, offering high phase purity.

Advanced Characterization Techniques

Validating Fe₂N synthesis requires multimodal characterization:

X-Ray Diffraction (XRD)

  • Peak Identification : Fe₂N exhibits characteristic peaks at 2θ = 41.2° (111) and 47.8° (200).

  • Rietveld Refinement : Quantifies lattice parameters and phase ratios (e.g., Fe₂N:Fe₃N = 98:2).

X-Ray Photoelectron Spectroscopy (XPS)

  • Nitrogen Bonding : N 1s peaks at 397.3 eV (metal-nitrogen) and 399.1 eV (interstitial nitrogen).

  • Iron Oxidation States : Fe²⁺ (707.5 eV) and Fe³⁺ (710.2 eV).

Mössbauer Spectroscopy

  • Hyperfine Parameters : Isomer shift (δ) = 0.28 mm/s, quadrupole splitting (Δ) = 0.45 mm/s, confirming Fe₂N .

Chemical Reactions Analysis

Catalytic Nitrogen Reduction Pathways

Diiron nitride complexes mediate dinitrogen (N₂) reduction to ammonia (NH₃) via mixed alternating and consecutive proton-electron transfer mechanisms. Key intermediates include μ-dinitrogen bridged diiron species, hydrazine-bound complexes, and mononuclear iron fragments .

Key steps :

  • Protonation of μ-N₂ bridge : Initial double protonation forms diazene (N₂H₂) or hydrazine (N₂H₄) intermediates.

  • Electron transfer : Exergonic reduction steps (ΔG = −4.4 to −19.0 kcal/mol) facilitate N–N bond cleavage .

  • Ammonia release : Hydrazine-bound complexes (e.g., CP1122 ) undergo spontaneous NH₃ dissociation after further protonation .

Proton and Electron Transfer Dynamics

Reaction pathways are governed by thermodynamic favorability and kinetic barriers:

StepΔG (kcal/mol)Intermediate
AP12BP12 −9.1Diazene-bridged diiron
BP12CP12 +7.1Reduced diazene complex
CP1122 → NH₃−19.0Hydrazine dissociation

Data sourced from DFT calculations on [(P₂P′PhFeH)₂(μ-N₂)] complex .

  • Alternating pathway : Protonation and reduction occur at alternating nitrogen sites.

  • Consecutive pathway : Sequential protonation precedes electron transfer .

Reactivity with Nitric Oxide (NO)

Diiron nitride derivatives also reduce NO to N₂O, mimicking flavodiiron nitric oxide reductases (FNORs):

ReactionProduct YieldKey Observation
[(HS)Fe(NO)₇/Fe(NO)₇] + NO⁺77%Forms mixed-valent Fe(II,III)-SH
Reduction of hs-{FeNO}⁷ → hs-{FeNO}⁸-Occupies Fe-NO antibonding orbital

Mechanism:

  • Electron addition generates hs-{FeNO}⁸, weakening Fe–NO bonds.

  • N₂O release occurs without hydrosulfide (SH⁻) participation, contrasting H₂S/NO cross-reactivity .

Comparative Analysis with Nitrogenase

Diiron nitride models parallel nitrogenase’s catalytic cycle:

FeatureNitrogenaseDiiron Nitride Model
Proton source Sulfur clustersExternal acids (e.g., H⁺)
Electron transfer FerredoxinCp₂Co or Cp₂Fe reductants
Rate-limiting step N₂ bindingHydrazine dissociation

Similarity: Both systems employ mixed protonation-electron transfer steps to avoid high-energy intermediates .

Scientific Research Applications

Catalysis

Diiron nitride complexes play a critical role in catalyzing nitrogen-related reactions, particularly in the synthesis of ammonia. The ability of these complexes to facilitate proton-coupled electron transfer (PCET) reactions is crucial for their catalytic activity.

  • Case Study: Ammonia Production
    A study demonstrated that a linear diiron bridging nitride complex could effectively generate ammonia through the protonation of the bridging nitride. The reaction involves the formation of N–H bonds via PCET, showcasing the efficiency of diiron nitride in ammonia synthesis under mild conditions .
Catalyst Reaction Yield
Diiron Nitride ComplexAmmonia ProductionHigh Yield

Nitrogen Fixation

The potential of diiron nitride as a model for nitrogenase enzymes has been explored extensively. These enzymes are crucial for biological nitrogen fixation, converting atmospheric nitrogen into ammonia.

  • Case Study: Nitrogenase Model
    Research has focused on synthesizing thiolate-bridged diiron complexes that mimic the active sites of nitrogenase. These complexes can trap unstable diazene species and catalyze their conversion to ammonia through a series of reduction steps .
Complex Type Function Outcome
Thiolate-Bridged DiironMimics NitrogenaseAmmonia Production via Diazene

Materials Science

Diiron nitrides are also investigated for their properties in materials science, particularly in the development of advanced coatings and hard materials due to their hardness and stability.

  • Case Study: Surface Hardening
    Research indicates that nitriding processes involving diiron compounds can enhance the surface hardness of materials such as steel components used in automotive applications. The nitriding process results in a hardened layer that improves wear resistance .
Material Nitriding Process Hardness Increase
Steel ComponentsDiiron NitridingSignificant Increase

Comparison with Similar Compounds

Comparison with Similar Diiron Compounds

Structural and Electronic Properties

Diiron compounds vary significantly based on bridging ligands. Key examples from the evidence include:

  • Carboxylato-bridged diiron(III) complexes (e.g., compound 7 ): Positively charged, with Fe–O–Fe angles ~120° and Fe–Fe distances ~3.1 Å .
  • Carbonato-bridged diiron(III) complex (compound 8 ): Neutral, structurally similar to 7 but with a planar carbonate bridge .
  • Peroxo-bridged diiron(III) complexes : Exhibit Fe–O–O–Fe motifs, often transient intermediates in catalytic cycles .

A hypothetical diiron nitride would likely feature a shorter Fe–N–Fe bridge (due to nitride’s smaller ionic radius vs.

Table 1: Structural Comparison of Diiron Compounds
Compound Bridging Ligand Charge Fe–Fe Distance (Å) Fe–X–Fe Angle (°) Key Feature(s)
Carboxylato (7 ) Carboxylato +1 ~3.1 ~120 Planar bridge, common in enzymes
Carbonato (8 ) Carbonato 0 ~3.1 ~120 Neutral, air-stable
Peroxo Peroxo (O–O) Varies ~3.3 ~90–110 Transient in catalase-like cycles
Diiron Nitride Nitride (N³⁻) Hypothetical ~2.8 (estimated) ~180 (estimated) High oxidation state, strong Fe–N bonds

Catalytic and Functional Differences

Catalase Activity

Carboxylato- and carbonato-bridged diiron complexes (e.g., 7, 8) exhibit catalase-like activity, disproportionating H₂O₂ into H₂O and O₂ with high turnover numbers (~10,000) . The carbonate-bridged 8 shows neutral charge and stability under basic conditions, enhancing its catalytic efficiency . In contrast, peroxo-bridged intermediates are short-lived but critical in O–O bond cleavage .

Diiron nitride, with its strong Fe–N bonds, might resist oxidation, enabling catalysis in harsh environments (e.g., strong acids or high temperatures). However, its nitride bridge could limit flexibility in substrate binding compared to carboxylato or peroxo bridges.

Oxidation State and Reactivity
  • Carboxylato/peroxo-bridged diiron complexes typically stabilize Fe(III) or mixed-valent Fe(III)/Fe(IV) states .
  • Nitride bridges could stabilize higher oxidation states (e.g., Fe(IV)) due to nitride’s strong electron-donating capacity, akin to high-valent intermediates in methane monooxygenase .

Stability and Ligand Exchange

Carbonato-bridged 8 reacts with CO₂ from air to form stable adducts, while carboxylato-bridged 7 decomposes under acidic conditions . Diiron nitride’s stability would depend on the inertness of the Fe–N bond; nitride’s low basicity might reduce susceptibility to protonation compared to oxo/hydroxo bridges.

Q & A

Basic Research Questions

Q. What established synthesis protocols yield phase-pure diiron nitride, and how do temperature/pressure parameters influence crystallographic outcomes?

  • Methodological Answer : Phase-pure diiron nitride (Fe₂N) is typically synthesized via ammonolysis of iron precursors (e.g., FeCl₂) under controlled NH₃ flow. Studies show that temperatures between 400–600°C and pressures of 1–5 atm optimize crystallinity while minimizing impurity phases like Fe₃N . Systematic variation of parameters (e.g., ramping rates, gas ratios) should be documented using in situ X-ray diffraction (XRD) to track phase evolution .

Q. Which spectroscopic techniques reliably characterize diiron nitride’s structural and electronic properties?

  • Methodological Answer :

  • XRD : Primary for crystallographic phase identification; Rietveld refinement quantifies lattice parameters (e.g., hexagonal vs. cubic Fe₂N) .
  • XPS : Resolves surface oxidation states (Fe²⁺/Fe³⁺) and nitrogen bonding environments, critical for assessing sample purity .
  • Mössbauer Spectroscopy : Detects magnetic ordering and hyperfine interactions, distinguishing between α-Fe and Fe₂N phases .

Q. How do researchers validate the stoichiometric ratio of Fe:N in diiron nitride samples?

  • Methodological Answer : Combustion-based elemental analysis (e.g., LECO nitrogen determinator) combined with energy-dispersive X-ray spectroscopy (EDS) provides complementary bulk and localized stoichiometry data. Cross-validation with thermogravimetric analysis (TGA) under inert atmospheres quantifies nitrogen loss during decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported magnetic susceptibility data for diiron nitride?

  • Methodological Answer : Discrepancies often arise from synthesis-induced defects or measurement conditions. A tiered approach includes:

  • Controlled Synthesis : Standardize protocols (e.g., identical precursor batches, furnace calibration) to minimize batch variations .
  • SQUID Magnetometry Calibration : Use reference materials (e.g., Pd) and document field strengths (0.1–5 T) to ensure comparability .
  • Collaborative Replication : Share samples across labs to isolate instrument-specific biases .

Q. How can ab initio simulations guide experimental design for studying diiron nitride’s thermal stability?

  • Methodological Answer : Density functional theory (DFT) predicts decomposition pathways (e.g., Fe₂N → Fe + N₂) and identifies metastable intermediates. Validate simulations with in situ XRD/TGA under varying O₂/H₂O partial pressures to model real-world degradation . Studies show computational activation energies within 5% of experimental values when using hybrid functionals (e.g., HSE06) .

Q. What experimental designs mitigate confounding variables in catalytic performance studies of diiron nitride?

  • Methodological Answer : For catalysis (e.g., ammonia synthesis), employ:

  • Fixed-Bed Reactors : Control gas hourly space velocity (GHSV) and pressure to isolate surface kinetics.
  • Poisoning Tests : Introduce CO or H₂S to differentiate active sites (e.g., Fe vs. N vacancies) .
  • Isotopic Labeling : Use ¹⁵N₂ to track nitrogen incorporation pathways via mass spectrometry .

Data Analysis & Interpretation

Q. How should researchers address non-reproducible electrochemical data in diiron nitride-based electrodes?

  • Methodological Answer : Non-reproducibility often stems from surface passivation or electrolyte degradation. Mitigation steps:

  • Pre-Testing Protocols : Pre-cycle electrodes in inert electrolytes to stabilize surfaces.
  • Post-Mortem Analysis : Use TEM/EELS to identify structural changes (e.g., amorphization) after cycling .
  • Open Data Repositories : Share raw cyclic voltammetry (CV) files to enable community-driven error analysis .

Q. What statistical frameworks are optimal for analyzing diiron nitride’s mechanical properties across nanostructured vs. bulk samples?

  • Methodological Answer : Apply Weibull statistics for fracture strength variability in nanostructured samples. For bulk, use ANOVA to compare hardness (nanoindentation) across grain sizes (SEM-EBSD mapping). Multivariate regression models correlate defects (e.g., voids) with Young’s modulus deviations .

Ethical & Collaborative Considerations

Q. How can interdisciplinary teams ensure data integrity in multi-institutional diiron nitride studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata Standards : Use crystallographic (.cif) and spectral (.jdx) formats for machine readability.
  • Blockchain Lab Notebooks : Immutably timestamp synthesis conditions and raw data .
  • Cross-Validation Workshops : Rotate samples among partners for independent characterization .

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